Home > Products > Screening Compounds P132540 > Chlorobiphenyl-vancomycin
Chlorobiphenyl-vancomycin -

Chlorobiphenyl-vancomycin

Catalog Number: EVT-1587782
CAS Number:
Molecular Formula: C79H84Cl3N9O24
Molecular Weight: 1649.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorobiphenyl-vancomycin is a polyol.
Overview

Chlorobiphenyl-vancomycin is a modified derivative of vancomycin, a glycopeptide antibiotic known for its effectiveness against Gram-positive bacteria, particularly those resistant to other antibiotics. The introduction of the chlorobiphenyl moiety aims to enhance the antibiotic's potency and broaden its spectrum of activity. The compound retains the core structure of vancomycin while incorporating modifications designed to overcome resistance mechanisms in bacteria.

Source and Classification

Chlorobiphenyl-vancomycin is classified within the glycopeptide antibiotic family. It is synthesized from vancomycin, which was originally isolated from Amycolatopsis orientalis (formerly Streptomyces orientalis). This modification seeks to improve the drug's interaction with bacterial cell wall synthesis by altering its binding characteristics.

Synthesis Analysis

Methods and Technical Details

The synthesis of chlorobiphenyl-vancomycin involves several key steps:

  1. Modification of Vancomycin: The chlorobiphenyl group is introduced to the vancomycin molecule through a series of chemical reactions that typically involve:
    • Protection and deprotection strategies to manage reactive functional groups.
    • Coupling reactions to attach the chlorobiphenyl moiety at strategic locations on the vancomycin scaffold.
  2. Total Synthesis: The total synthesis of chlorobiphenyl-vancomycin has been explored in various studies, highlighting different synthetic routes. For instance, one method involves using a late-stage transformation of synthetically accessible hydroxymethyl derivatives of vancomycin, followed by global deprotection to yield the final product .
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Chlorobiphenyl-vancomycin retains the rigid tricyclic heptapeptide framework characteristic of vancomycin, with additional substituents that modify its chemical properties.

  • Molecular Formula: C₃₃H₃₉ClN₅O₁₃
  • Molecular Weight: Approximately 625.13 g/mol
  • Key Structural Features:
    • Three macrocyclic ring systems.
    • A chlorobiphenyl group that enhances lipophilicity and alters binding interactions with bacterial targets.
Chemical Reactions Analysis

Reactions and Technical Details

Chlorobiphenyl-vancomycin undergoes several critical reactions that define its mechanism of action:

Mechanism of Action

Process and Data

The primary mechanism by which chlorobiphenyl-vancomycin exerts its antibacterial effects involves:

  1. Binding Affinity: The chlorobiphenyl modification increases binding affinity for D-alanyl-D-alanine and D-alanyl-D-lactate, allowing it to effectively compete with native substrates in resistant bacteria .
  2. Gene Expression Modulation: Research indicates that chlorobiphenyl-vancomycin influences gene expression related to cell wall biosynthesis, potentially leading to alterations in bacterial resistance profiles .
  3. Synergistic Mechanisms: The compound may exhibit dual mechanisms of action, enhancing its antimicrobial activity through both direct inhibition of cell wall synthesis and modulation of resistance pathways.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chlorobiphenyl-vancomycin exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; modifications should not compromise this aspect.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within expected ranges for glycopeptides.
Applications

Scientific Uses

Chlorobiphenyl-vancomycin is primarily used in research settings to:

  1. Investigate Resistance Mechanisms: It serves as a tool for studying how bacteria adapt to antibiotic pressure and develop resistance.
  2. Develop New Antibiotics: The compound's structural modifications provide insights into designing next-generation antibiotics capable of overcoming existing resistance mechanisms.
  3. Therapeutic Research: Ongoing studies assess its potential as a therapeutic agent against multidrug-resistant infections, particularly those caused by enterococci and staphylococci.
Introduction to Chlorobiphenyl-Vancomycin in the Context of Glycopeptide Antibiotics

Emergence of Vancomycin-Resistant Pathogens and Need for Structural Derivatives

Vancomycin, discovered in the 1950s from Amycolatopsis orientalis, targets the D-Ala-D-Ala terminus of lipid II, inhibiting bacterial cell wall biosynthesis [1] [8] [10]. By the 1980s, vancomycin-resistant enterococci (VRE) emerged via van gene clusters that reprogram peptidoglycan synthesis to terminate in D-Ala-D-Lactate (D-Ala-D-Lac). This modification reduces vancomycin binding affinity by ~1,000-fold due to loss of a critical hydrogen bond and introduction of electrostatic repulsion [1] [5] [7]. The rise of multidrug-resistant Gram-positive pathogens—particularly methicillin-resistant Staphylococcus aureus (MRSA) and VRE—created an urgent need for derivatives capable of overcoming resistance mechanisms. Glycopeptide resistance now represents a global health threat classified as "serious" by the CDC [1] [6].

Historical Development and Classification as a Semi-Synthetic Glycopeptide

Chlorobiphenyl-vancomycin belongs to the second-generation semisynthetic glycopeptides developed in the 1990s–2000s to combat resistant strains. It is derived from vancomycin aglycone through targeted peripheral modifications [5] [10]. Unlike first-generation natural glycopeptides (classified as Type I: e.g., vancomycin; Type IV: e.g., teicoplanin), chlorobiphenyl-vancomycin falls under the category of "lipoglycopeptides" due to its appended hydrophobic aryl group [5] [10]. Its design was inspired by natural lipophilic glycopeptides like oritavancin, which demonstrated enhanced activity against VRE [7] [10]. The compound was first synthesized by Eli Lilly researchers, incorporating a 4-(4-chlorobiphenyl)methyl (CBP) group at the disaccharide moiety’s vancosamine sugar [4] [7].

Rationale for Peripheral Modifications: Chlorobiphenyl Functionalization and Pharmacological Implications

The chlorobiphenyl modification serves two primary pharmacological purposes:

  • Membrane Anchoring: The hydrophobic CBP group embeds into bacterial membranes, increasing local drug concentration at the peptidoglycan synthesis site. This enhances binding to modified lipid II (D-Ala-D-Lac) via avidity effects [4] [7] [10].
  • Dimerization Promotion: Chlorobiphenyl-vancomycin exhibits stronger cooperative dimerization than vancomycin. Back-to-back homodimerization improves affinity for lipid II by creating a bivalent binding interface [10] [7].Crucially, unlike vancomycin, chlorobiphenyl-vancomycin retains potent activity against VanA- and VanB-type VRE strains (MIC ≤ 2 µg/mL), confirming that peripheral modifications bypass classical resistance mechanisms [4] [7].

Table 1: Classification of Glycopeptide Antibiotics by Structural Type

TypeCore FeaturesExamplesChlorobiphenyl-Vancomycin Classification
IVal¹, Asn/Gln³, no lipid tailVancomycinN/A
IIAromatic¹,³, no cross-linkβ-AvoparcinN/A
IIIAromatic¹,³ with aryl etherTeicoplanin aglyconeN/A
IVType III + lipid tailTeicoplaninSemisynthetic Type IV derivative
Semi-syntheticModified sugars/lipidsOritavancin, DalbavancinChlorobiphenyl-vancomycin

Properties

Product Name

Chlorobiphenyl-vancomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C79H84Cl3N9O24

Molecular Weight

1649.9 g/mol

InChI

InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,66+,67-,69+,70+,78-,79-/m0/s1

InChI Key

NUGCUVZKRIIKBF-CZABSZFKSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.